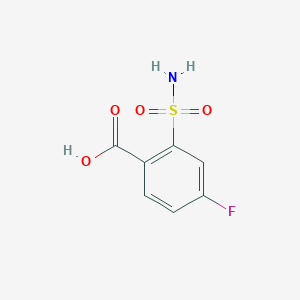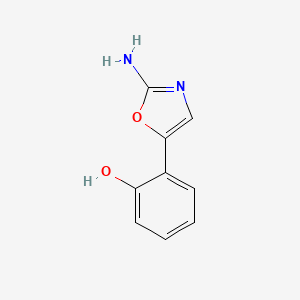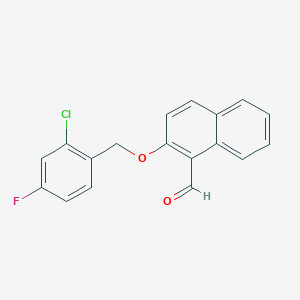
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is a chemical compound with the molecular formula C18H12ClFO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthaldehyde group linked to a 2-chloro-4-fluorobenzyl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity to certain receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts distinct chemical and biological properties compared to its benzaldehyde and benzoic acid analogs. This uniqueness makes it a valuable compound for specific research applications where the naphthaldehyde moiety plays a crucial role in the compound’s activity.
Propiedades
Fórmula molecular |
C18H12ClFO2 |
|---|---|
Peso molecular |
314.7 g/mol |
Nombre IUPAC |
2-[(2-chloro-4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H12ClFO2/c19-17-9-14(20)7-5-13(17)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2 |
Clave InChI |
QWAJYMXWWKONTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


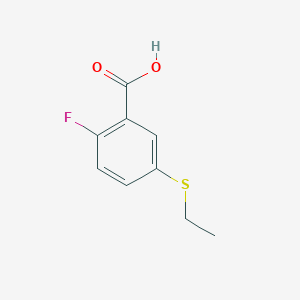
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
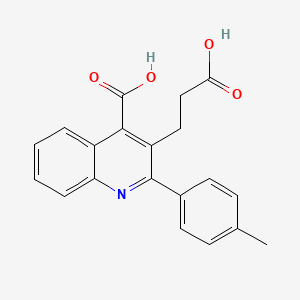

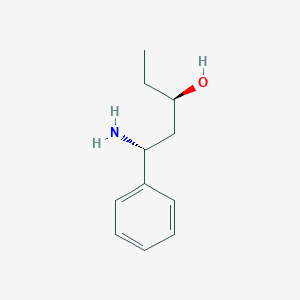

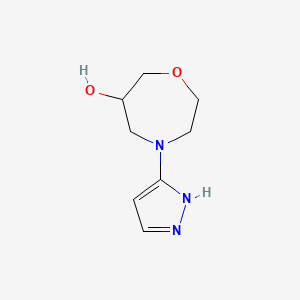
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)


